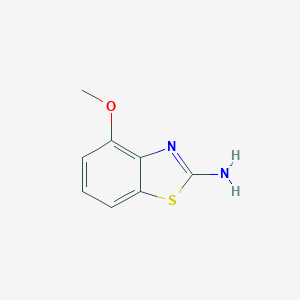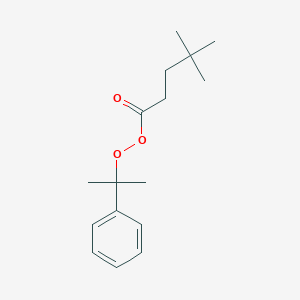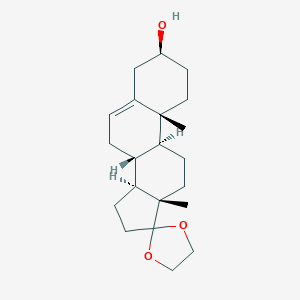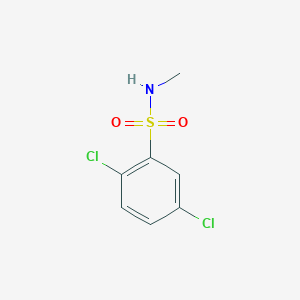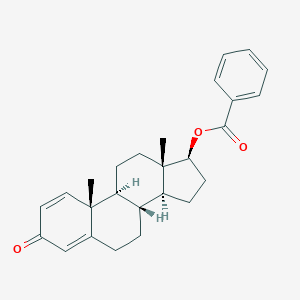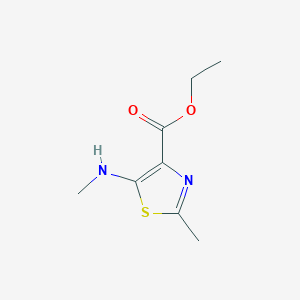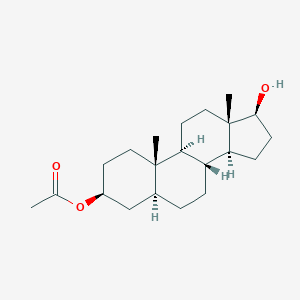
14-Chlorocarubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Chlorocarubicin is a chemical compound that belongs to the anthracycline family of antibiotics. It is a synthetic derivative of the natural compound daunorubicin and has been used in scientific research for its potent anti-tumor properties.
Mécanisme D'action
The mechanism of action of 14-Chlorocarubicin involves its binding to DNA, which leads to the inhibition of DNA replication and transcription. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, 14-Chlorocarubicin has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 14-Chlorocarubicin in lab experiments is its potent anti-tumor properties, which make it a useful tool for studying cancer biology. However, its toxicity and potential for DNA damage can also be a limitation, and caution must be taken when handling and using the compound.
Orientations Futures
There are several future directions for research on 14-Chlorocarubicin. One area of interest is the development of more targeted delivery methods, such as nanoparticles, to reduce toxicity and increase efficacy. Another area of interest is the study of its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, there is potential for the development of combination therapies that incorporate 14-Chlorocarubicin with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 14-Chlorocarubicin involves the chlorination of daunorubicin at the 14th position. This modification results in increased lipophilicity and a higher affinity for DNA, which enhances its anti-tumor properties.
Applications De Recherche Scientifique
14-Chlorocarubicin has been extensively studied for its anti-cancer properties. It has been shown to be effective against a range of cancer types, including leukemia, breast cancer, and lung cancer. In addition, it has been used as a tool in the study of DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
126722-64-3 |
|---|---|
Formule moléculaire |
C26H26ClNO10 |
Poids moléculaire |
547.9 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26ClNO10/c1-9-21(31)12(28)5-16(37-9)38-14-7-26(36,15(30)8-27)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,29,31,33,35-36H,5-8,28H2,1H3 |
Clé InChI |
ITKOEDSXQQIBIK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CCl)O)N)O |
Synonymes |
14-chlorocarminomycin 14-chlorocarubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)

